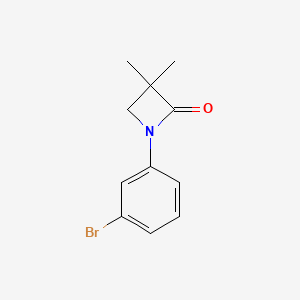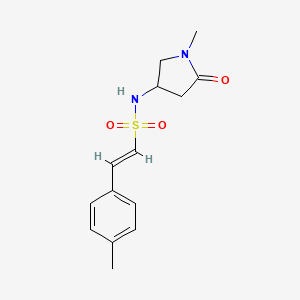![molecular formula C23H20N2O3S B2631908 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 897758-89-3](/img/structure/B2631908.png)
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. Attached to this backbone are a benzenesulfonyl group, a methoxyphenyl group, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinoline backbone provides a rigid, planar structure, while the benzenesulfonyl and methoxyphenyl groups add additional complexity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amine group could potentially undergo reactions such as alkylation, acylation, or sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines, for example, are known to act as weak bases .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives, including those with methoxy and benzenesulfonyl functional groups, have been recognized for their effective anticorrosive properties. These compounds show significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in materials science, particularly in protecting metals from corrosion in various environments (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Applications
Research on quinazoline and pyrimidine derivatives, which share structural similarities with quinoline compounds, indicates their potential in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown promising applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their ability to function in these advanced materials applications highlights the potential utility of related quinoline compounds in the development of new optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Biological Activities
Compounds within the quinoline and quinazoline families have been extensively studied for their biological activities. These include antimicrobial, antitumor, anti-inflammatory, and other pharmacologically relevant properties. The structural elements present in these compounds, such as the benzenesulfonyl and methoxy groups, contribute to their bioactivity by interacting with biological targets. This underscores the potential of exploring 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine in pharmacological and medicinal chemistry research (Xiao-fei Shang et al., 2018).
Synthesis of Novel CNS Acting Drugs
Functional chemical groups present in heterocyclic compounds, including quinoline derivatives, have been identified as potential leads for the synthesis of compounds with central nervous system (CNS) activity. The diverse effects ranging from neuroprotection to treatment of CNS disorders highlight the importance of these compounds in drug discovery and development (S. Saganuwan, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-28-18-13-11-17(12-14-18)15-25-23-20-9-5-6-10-21(20)24-16-22(23)29(26,27)19-7-3-2-4-8-19/h2-14,16H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVDUIOPIVFHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)

![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)
![(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2631834.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/no-structure.png)

![2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631844.png)
